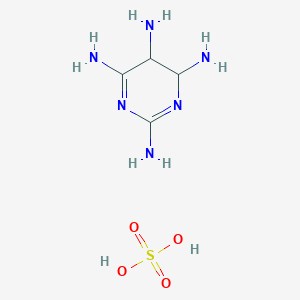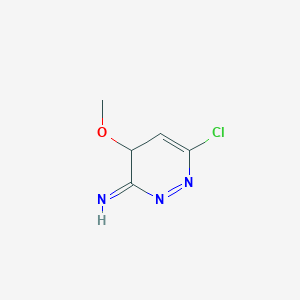![molecular formula C15H18ClF3N4O B12356352 1-(2-chlorophenyl)-6-(3,3,3-trifluoro-2-methylpropyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12356352.png)
1-(2-chlorophenyl)-6-(3,3,3-trifluoro-2-methylpropyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BAY 73-6691 is a compound developed by Bayer for the treatment of Alzheimer’s disease. It is the first compound developed that acts as a phosphodiesterase inhibitor selective for the PDE9A subtype. The PDE9A enzyme is primarily expressed in the brain, with high concentrations in the cerebellum, neocortex, striatum, and hippocampus. This enzyme limits the cyclic guanosine monophosphate (cGMP)-mediated signal transduction following glutamate binding to NMDA receptors. Consequently, selective PDE9A inhibitors like BAY 73-6691 are predicted to prolong intracellular responses to glutamate and enhance glutamate signaling, which is involved in learning and memory .
Chemical Reactions Analysis
BAY 73-6691 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolopyrimidine core.
Reduction: Reduction reactions can occur at the carbonyl group present in the structure.
Substitution: The chlorophenyl group can participate in substitution reactions, especially nucleophilic aromatic substitution.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BAY 73-6691 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of phosphodiesterase 9 (PDE9) and its effects on cGMP signaling.
Biology: Investigated for its role in modulating intracellular signaling pathways and its potential neuroprotective effects.
Medicine: Explored as a potential treatment for Alzheimer’s disease due to its ability to enhance learning and memory in animal models.
Mechanism of Action
The mechanism of action of BAY 73-6691 involves the inhibition of the PDE9A enzyme, which leads to increased levels of cGMP in the brain. This elevation in cGMP enhances glutamate signaling by prolonging the intracellular response to glutamate binding to NMDA receptors. The molecular targets and pathways involved include the NO/cGMP-PKG/CREB pathway, which is crucial for learning and memory processes .
Comparison with Similar Compounds
BAY 73-6691 is unique due to its selectivity for the PDE9A subtype. Similar compounds include other PDE inhibitors, such as:
Sildenafil: A PDE5 inhibitor used for the treatment of erectile dysfunction.
Vardenafil: Another PDE5 inhibitor with similar applications.
Tadalafil: A long-acting PDE5 inhibitor used for erectile dysfunction and benign prostatic hyperplasia.
These compounds differ from BAY 73-6691 in their selectivity for different PDE subtypes and their therapeutic applications .
Properties
Molecular Formula |
C15H18ClF3N4O |
|---|---|
Molecular Weight |
362.78 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-6-(3,3,3-trifluoro-2-methylpropyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H18ClF3N4O/c1-8(15(17,18)19)6-12-21-13-9(14(24)22-12)7-20-23(13)11-5-3-2-4-10(11)16/h2-5,8-9,12-13,20-21H,6-7H2,1H3,(H,22,24) |
InChI Key |
PITISNYPTFAJLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1NC2C(CNN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NE)-N-[1-(2-phenyl-1,3-thiazol-4-yl)ethylidene]hydroxylamine](/img/structure/B12356270.png)
![5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(7aH)-one](/img/structure/B12356273.png)
![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12356275.png)
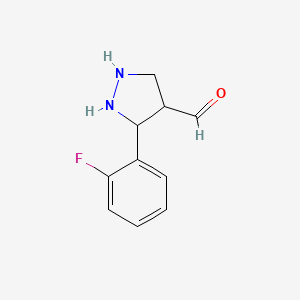
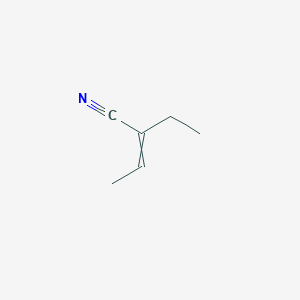
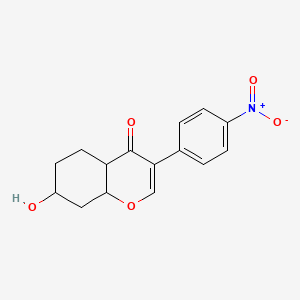
![5-[(2R)-oxiran-2-yl]-8-phenylmethoxy-4aH-quinolin-2-one](/img/structure/B12356292.png)
![4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12356294.png)
![5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12356312.png)
![3-amino-N-[(2E)-1-methylazepan-2-ylidene]benzene-1-sulfonamide](/img/structure/B12356320.png)
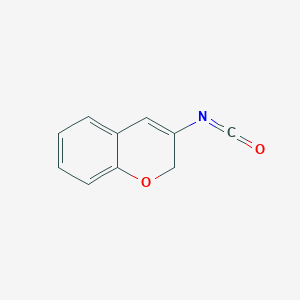
![dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate](/img/structure/B12356330.png)
